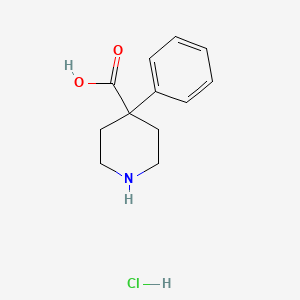

4-Phenylpiperidine-4-carboxylic acid hydrochloride

Description

The exact mass of the compound 4-Phenylpiperidine-4-carboxylic acid hydrochloride is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 4-Phenylpiperidine-4-carboxylic acid hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Phenylpiperidine-4-carboxylic acid hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4-phenylpiperidine-4-carboxylic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15NO2.ClH/c14-11(15)12(6-8-13-9-7-12)10-4-2-1-3-5-10;/h1-5,13H,6-9H2,(H,14,15);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XAFOQBKRECBLRK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1(C2=CC=CC=C2)C(=O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10655080 | |

| Record name | 4-Phenylpiperidine-4-carboxylic acid--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10655080 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

241.71 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

53484-76-7 | |

| Record name | 4-Phenylpiperidine-4-carboxylic acid--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10655080 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-phenylpiperidine-4-carboxylic acid hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

The Cornerstone of Synthetic Opioids: An In-depth Technical Guide to 4-Phenylpiperidine-4-carboxylic acid hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 4-phenylpiperidine-4-carboxylic acid hydrochloride, a pivotal precursor in the synthesis of numerous opioid analgesics. Delving into its fundamental properties, synthesis, and analytical characterization, this document serves as an essential resource for professionals engaged in pharmaceutical research and development.

Introduction: A Scaffold of Significance

4-Phenylpiperidine-4-carboxylic acid hydrochloride is a synthetic crystalline solid that has garnered significant attention in medicinal chemistry. Its rigid piperidine ring, substituted with a phenyl and a carboxylic acid group at the 4-position, forms the core structural motif of the pethidine (meperidine) class of opioids. The hydrochloride salt form enhances the compound's stability and solubility, making it amenable to various synthetic manipulations.[1][2] Its primary importance lies in its role as a key intermediate in the production of potent analgesics, underscoring the necessity for a thorough understanding of its chemical and physical characteristics.[2]

Physicochemical Properties: A Data-Driven Profile

A comprehensive understanding of the physicochemical properties of 4-phenylpiperidine-4-carboxylic acid hydrochloride is paramount for its effective utilization in research and manufacturing.

| Property | Value | Source |

| Molecular Formula | C₁₂H₁₅NO₂·HCl | [1] |

| Molecular Weight | 241.73 g/mol | [1] |

| Appearance | White to off-white crystalline solid | [3] |

| Melting Point | Data not consistently available | |

| Boiling Point | 374.9 °C at 760 mmHg (for the free base) | [2] |

| Solubility | Soluble in water | [2] |

| CAS Number | 3627-45-0 | [1] |

Synthesis and Purification: A Step-by-Step Protocol

The synthesis of 4-phenylpiperidine-4-carboxylic acid hydrochloride is a multi-step process that demands careful control of reaction conditions to ensure a high yield and purity of the final product. The following protocol is a synthesized representation of common synthetic routes.

Synthetic Pathway Overview

The synthesis typically begins with the construction of the 4-phenylpiperidine core, followed by the introduction of the carboxylic acid functionality and subsequent conversion to the hydrochloride salt.

Caption: Generalized synthetic pathway for 4-Phenylpiperidine-4-carboxylic acid hydrochloride.

Detailed Experimental Protocol

Step 1: Synthesis of 1-Benzyl-4-cyano-4-phenylpiperidine

-

To a solution of 1-benzyl-4-piperidone in an appropriate aprotic solvent (e.g., tetrahydrofuran), add a solution of phenylmagnesium bromide (a Grignard reagent) dropwise at a reduced temperature (e.g., 0 °C) under an inert atmosphere.[4]

-

After the addition is complete, allow the reaction to warm to room temperature and stir until the starting material is consumed, as monitored by thin-layer chromatography (TLC).

-

Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

-

Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

The crude product is then reacted with a cyanide source, such as potassium cyanide, in a suitable solvent system to introduce the nitrile group.

Step 2: Hydrolysis to 1-Benzyl-4-phenylpiperidine-4-carboxylic acid

-

The resulting 1-benzyl-4-cyano-4-phenylpiperidine is subjected to vigorous hydrolysis to convert the nitrile group to a carboxylic acid.[1]

-

This can be achieved by heating under reflux with a strong acid (e.g., concentrated hydrochloric acid or sulfuric acid) or a strong base (e.g., potassium hydroxide in a high-boiling solvent).[1][5]

-

After the reaction is complete, cool the mixture and adjust the pH to precipitate the carboxylic acid.

-

Collect the solid by filtration, wash with water, and dry.

Step 3: Debenzylation to 4-Phenylpiperidine-4-carboxylic acid

-

The protective benzyl group is removed from the piperidine nitrogen via catalytic hydrogenation.[4]

-

Dissolve the 1-benzyl-4-phenylpiperidine-4-carboxylic acid in a suitable solvent (e.g., ethanol or methanol) and add a palladium on carbon (Pd/C) catalyst.

-

Subject the mixture to a hydrogen atmosphere (typically using a balloon or a Parr hydrogenator) and stir until the reaction is complete (monitored by TLC or the cessation of hydrogen uptake).[4]

-

Filter the reaction mixture through a pad of celite to remove the catalyst and concentrate the filtrate to obtain the free base of 4-phenylpiperidine-4-carboxylic acid.

Step 4: Formation of the Hydrochloride Salt

-

Dissolve the 4-phenylpiperidine-4-carboxylic acid in a suitable solvent, such as isopropanol or diethyl ether.[6]

-

Bubble hydrogen chloride gas through the solution or add a solution of HCl in a compatible solvent.

-

The hydrochloride salt will precipitate out of the solution.

-

Collect the solid by filtration, wash with a cold, non-polar solvent (e.g., diethyl ether), and dry under vacuum to yield 4-phenylpiperidine-4-carboxylic acid hydrochloride.[6]

Purification

Recrystallization is the most common method for purifying the final product. A mixed solvent system, such as ethanol-ether, can be employed to obtain high-purity crystals.[7] The purity can be assessed by High-Performance Liquid Chromatography (HPLC) and melting point determination.

Analytical Characterization: Confirming Identity and Purity

A suite of analytical techniques is employed to confirm the structure and purity of 4-phenylpiperidine-4-carboxylic acid hydrochloride.

Spectroscopic Analysis

-

Nuclear Magnetic Resonance (NMR) Spectroscopy :

-

¹H NMR : The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the phenyl group, as well as the protons of the piperidine ring and the acidic proton of the carboxylic acid. The integration of these signals should correspond to the number of protons in the molecule.

-

¹³C NMR : The carbon NMR spectrum will display distinct peaks for the carbons of the phenyl ring, the piperidine ring, and the carbonyl carbon of the carboxylic acid.

-

-

Fourier-Transform Infrared (FTIR) Spectroscopy : The FTIR spectrum will exhibit characteristic absorption bands. A broad peak in the region of 2500-3300 cm⁻¹ is indicative of the O-H stretch of the carboxylic acid. A strong absorption around 1700 cm⁻¹ corresponds to the C=O stretch of the carbonyl group. The N-H stretch of the secondary amine hydrochloride will also be present.

-

Mass Spectrometry (MS) : Mass spectrometry will confirm the molecular weight of the compound. The mass spectrum will show the molecular ion peak corresponding to the free base (C₁₂H₁₅NO₂) and characteristic fragmentation patterns.

Chromatographic Analysis

-

High-Performance Liquid Chromatography (HPLC) : A validated reverse-phase HPLC method is crucial for determining the purity of 4-phenylpiperidine-4-carboxylic acid hydrochloride. A C18 column is typically used with a mobile phase consisting of a mixture of an organic solvent (e.g., acetonitrile or methanol) and an aqueous buffer (e.g., phosphate buffer) at a controlled pH.[8][9] UV detection is suitable due to the presence of the phenyl chromophore.

Mechanism of Action and Applications in Drug Development

4-Phenylpiperidine-4-carboxylic acid hydrochloride itself is not pharmacologically active but serves as a critical building block for a range of therapeutic agents.[2]

Role as a Pharmacophore

The 4-phenylpiperidine scaffold is a well-established pharmacophore for opioid receptor ligands. The phenyl group is believed to mimic the tyrosine residue of endogenous opioid peptides, which is crucial for binding to the opioid receptor. The piperidine ring provides a rigid framework that correctly orients the phenyl group and the nitrogen atom for optimal receptor interaction.

Precursor to Pethidine and its Analogs

The most prominent application of 4-phenylpiperidine-4-carboxylic acid hydrochloride is in the synthesis of pethidine (meperidine), a widely used opioid analgesic. The synthesis involves the esterification of the carboxylic acid group and the N-methylation of the piperidine nitrogen.

Caption: Conversion of the precursor to the active pharmaceutical ingredient, Pethidine.

By modifying the substituents on the piperidine nitrogen and the ester group, a wide array of pethidine analogs with varying potencies, durations of action, and side-effect profiles can be synthesized. This highlights the versatility of 4-phenylpiperidine-4-carboxylic acid hydrochloride as a starting material in drug discovery.

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling 4-phenylpiperidine-4-carboxylic acid hydrochloride.

-

Hazard Identification : The compound may cause skin and eye irritation.[10] Inhalation of the dust should be avoided.

-

Personal Protective Equipment (PPE) : Wear appropriate PPE, including safety goggles, gloves, and a lab coat.[11]

-

Handling : Handle in a well-ventilated area, preferably in a fume hood, to minimize inhalation exposure.[12] Avoid creating dust.

-

Storage : Store in a cool, dry, and well-ventilated place in a tightly sealed container.[11]

-

First Aid Measures :

-

In case of eye contact : Immediately flush with plenty of water for at least 15 minutes.

-

In case of skin contact : Wash off with soap and plenty of water.

-

If inhaled : Move the person into fresh air.

-

If swallowed : Rinse mouth with water. Seek medical attention.[13]

-

Conclusion

4-Phenylpiperidine-4-carboxylic acid hydrochloride is a compound of immense strategic importance in the pharmaceutical industry. Its well-defined chemical properties, established synthetic routes, and clear role as a foundational scaffold for opioid analgesics make it an indispensable tool for medicinal chemists and drug development professionals. A thorough understanding of its synthesis, characterization, and safe handling, as outlined in this guide, is crucial for its effective and responsible use in the ongoing quest for novel and improved therapeutic agents.

References

- CN113603630B - Synthesis method of 4-phenylpiperidine hydrochloride - Google P

-

Cas 3627-45-0,4-PHENYL-4-PIPERIDINE CARBOXYLIC ACID | lookchem. (URL: [Link])

- US2904550A - 4-phenylpiperidines and their preparation - Google P

- CN1583742A - Method for preparing 4-piperidyl piperidine - Google P

-

FT-IR spectra of 4-piperidinecarboxylic acid (a) Na2MoO4·2H2O (b)... - ResearchGate. (URL: [Link])

- EP0285032A1 - 4-Phenylpiperidine compounds and their preparation and use - Google P

-

MSDS of 4-phenylpiperidine-4-carboxylic acid compound with 4-methylbenzenesulfonic acid (1:1). (URL: [Link])

-

An optimized synthesis of a key pharmaceutical intermediate methyl 4-[(1-oxopropyl)phenylamino]piperidine-4-carboxylate - ResearchGate. (URL: [Link])

-

HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. (URL: [Link])

-

Synthesis, FTIR and Electronic Spectra Studies of Metal (II) Complexes of Pyrazine-2-Carboxylic Acid Derivative - Hilaris Publisher. (URL: [Link])

-

Spectra and physical data of (A2) : - The Royal Society of Chemistry. (URL: [Link])

-

Two New HPLC Methods, Assessed by GAPI, for Simultaneous Determination of Four Antipsychotics in Pharmaceutical Formulations: A Comparative Study - MDPI. (URL: [Link])

-

Separation of Propyl 4-phenylpiperidine-4-carboxylate hydrochloride on Newcrom R1 HPLC column | SIELC Technologies. (URL: [Link])

-

4-Phenylpiperidine - Optional[1H NMR] - Spectrum - SpectraBase. (URL: [Link])

-

4-Phenylpiperidine - the NIST WebBook. (URL: [Link])

Sources

- 1. CN102442937A - Method for preparing 1-benzyl-4-anilinopiperidine-4-carboxylic acid - Google Patents [patents.google.com]

- 2. chemimpex.com [chemimpex.com]

- 3. chemimpex.com [chemimpex.com]

- 4. CN113603630B - Synthesis method of 4-phenylpiperidine hydrochloride - Google Patents [patents.google.com]

- 5. researchgate.net [researchgate.net]

- 6. EP0285032A1 - 4-Phenylpiperidine compounds and their preparation and use - Google Patents [patents.google.com]

- 7. CN1583742A - Method for preparing 4-piperidyl piperidine - Google Patents [patents.google.com]

- 8. ptfarm.pl [ptfarm.pl]

- 9. mdpi.com [mdpi.com]

- 10. fishersci.co.uk [fishersci.co.uk]

- 11. matrixscientific.com [matrixscientific.com]

- 12. tcichemicals.com [tcichemicals.com]

- 13. capotchem.cn [capotchem.cn]

An In-Depth Technical Guide to the Solubility of 4-Phenylpiperidine-4-carboxylic acid hydrochloride

This guide provides a comprehensive technical overview of the solubility characteristics of 4-Phenylpiperidine-4-carboxylic acid hydrochloride, a key intermediate in the development of various pharmaceutical agents.[1] Intended for researchers, scientists, and drug development professionals, this document delves into the theoretical and practical aspects of solubility, offering a framework for understanding and determining the solubility of this compound. While specific experimental solubility data for 4-Phenylpiperidine-4-carboxylic acid hydrochloride is not widely published in publicly available literature, this guide equips the reader with the foundational knowledge and detailed methodologies required to perform such an analysis.

Introduction: The Significance of 4-Phenylpiperidine-4-carboxylic acid hydrochloride in Medicinal Chemistry

4-Phenylpiperidine-4-carboxylic acid and its derivatives are pivotal structural motifs in medicinal chemistry, forming the backbone of numerous therapeutic agents, particularly in the realm of analgesics and psychoactive drugs.[1] The hydrochloride salt form is frequently utilized in pharmaceutical research and development to enhance the compound's stability and aqueous solubility, crucial properties for handling, formulation, and bioavailability.[1] A thorough understanding of its solubility is therefore paramount for its effective application in drug discovery and development pipelines.

Physicochemical Properties Influencing Solubility

The solubility of a compound is governed by its intrinsic physicochemical properties. For 4-Phenylpiperidine-4-carboxylic acid hydrochloride, the following parameters are of key importance.

Table 1: Physicochemical Properties of 4-Phenylpiperidine-4-carboxylic acid and its Hydrochloride Salt

| Property | Value | Source |

| Molecular Formula | C₁₂H₁₅NO₂・HCl | [2] |

| Molecular Weight | 241.73 g/mol | [2] |

| Appearance | White to off-white solid | [3] |

| Predicted pKa (Carboxylic Acid) | 4.09 ± 0.20 | [3] |

| Predicted pKa (Piperidine Nitrogen) | ~11.22 (for protonated piperidine) | [4] |

Note: Predicted values are estimations from computational models and should be experimentally verified for definitive assessment.

The presence of both an acidic carboxylic acid group and a basic piperidine nitrogen makes 4-Phenylpiperidine-4-carboxylic acid an amphoteric molecule. The hydrochloride salt form ensures that the highly basic piperidine nitrogen is protonated, significantly influencing its interaction with polar solvents like water.

The interplay between the lipophilic phenyl group and the polar carboxylic acid and protonated amine functionalities dictates the compound's solubility profile across different solvent systems. The overall solubility will be highly dependent on the pH of the aqueous medium, which governs the ionization state of the carboxylic acid group.

The Rationale for Solubility Studies in Drug Development

Solubility is a critical determinant of a drug candidate's success, impacting everything from in vitro assay performance to in vivo pharmacokinetics. Poor aqueous solubility can lead to low bioavailability, hindering the therapeutic potential of an otherwise potent compound. Therefore, a comprehensive understanding of a compound's solubility in various media is essential throughout the drug development process.

Kinetic vs. Thermodynamic Solubility: A Critical Distinction

In early drug discovery, two types of solubility measurements are commonly employed: kinetic and thermodynamic.

-

Kinetic Solubility is a high-throughput screening method that measures the solubility of a compound from a concentrated stock solution (typically in DMSO) upon dilution into an aqueous buffer. It reflects the concentration at which a compound precipitates out of a supersaturated solution and is useful for identifying compounds with potential solubility liabilities early on.

-

Thermodynamic Solubility , on the other hand, represents the true equilibrium solubility of a compound in a saturated solution. It is a more time- and resource-intensive measurement but provides the definitive solubility value crucial for later stages of development, including formulation and toxicology studies.

Caption: A simplified workflow illustrating the progression of solubility assessment in drug discovery.

Experimental Protocols for Determining Solubility

The following sections provide detailed, step-by-step methodologies for determining the thermodynamic and kinetic solubility of 4-Phenylpiperidine-4-carboxylic acid hydrochloride. These protocols are designed to be self-validating and are based on established industry practices.

Thermodynamic Solubility Determination (Shake-Flask Method)

The shake-flask method is the gold standard for determining thermodynamic solubility. It involves equilibrating an excess of the solid compound with the solvent of interest over a defined period.

Principle: An excess of the solid compound is agitated in a specific solvent at a constant temperature until equilibrium is reached. The supernatant is then filtered, and the concentration of the dissolved compound is determined by a suitable analytical method, typically HPLC-UV.

Step-by-Step Protocol:

-

Preparation: Accurately weigh an excess amount of 4-Phenylpiperidine-4-carboxylic acid hydrochloride (e.g., 5-10 mg) into a glass vial.

-

Solvent Addition: Add a precise volume (e.g., 1 mL) of the desired solvent (e.g., purified water, phosphate-buffered saline pH 7.4, 0.1 N HCl) to the vial.

-

Equilibration: Seal the vials and place them in a shaker or rotator in a temperature-controlled environment (e.g., 25 °C or 37 °C). Agitate the samples for a sufficient time to reach equilibrium (typically 24-48 hours).

-

Phase Separation: After equilibration, allow the vials to stand undisturbed for a short period to allow the excess solid to settle.

-

Filtration: Carefully withdraw an aliquot of the supernatant and filter it through a 0.45 µm filter to remove any undissolved particles.

-

Quantification: Dilute the filtered supernatant with a suitable solvent and analyze the concentration of 4-Phenylpiperidine-4-carboxylic acid hydrochloride using a validated HPLC-UV method against a standard curve.

-

Data Analysis: Calculate the solubility in mg/mL or µg/mL. The experiment should be performed in triplicate to ensure reproducibility.

Caption: Step-by-step workflow for the shake-flask thermodynamic solubility assay.

Kinetic Solubility Determination (High-Throughput Method)

This method is suitable for rapid screening of a large number of compounds and provides an early indication of potential solubility issues.

Principle: A concentrated stock solution of the compound in DMSO is added to an aqueous buffer. The resulting solution is shaken, and any precipitate formed is removed by filtration or centrifugation. The concentration of the compound remaining in the solution is then determined.

Step-by-Step Protocol:

-

Stock Solution Preparation: Prepare a concentrated stock solution of 4-Phenylpiperidine-4-carboxylic acid hydrochloride in DMSO (e.g., 10 mM).

-

Assay Plate Preparation: Add the desired aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) to the wells of a 96-well plate.

-

Compound Addition: Add a small volume of the DMSO stock solution to the aqueous buffer in the plate (the final DMSO concentration should typically be low, e.g., 1-2%, to minimize its effect on solubility).

-

Incubation: Seal the plate and shake it at room temperature for a defined period (e.g., 1-2 hours).

-

Precipitate Removal: Filter the contents of each well using a filter plate or centrifuge the plate to pellet any precipitate.

-

Quantification: Transfer the clear supernatant to a new plate and determine the concentration of the dissolved compound using a suitable analytical method, such as HPLC-UV or LC-MS/MS.

-

Data Analysis: The concentration of the compound in the supernatant represents its kinetic solubility.

Expected Solubility Profile and Influencing Factors

While specific data is lacking, the chemical structure of 4-Phenylpiperidine-4-carboxylic acid hydrochloride allows for informed predictions about its solubility behavior.

-

Aqueous Solubility and pH Dependence: Due to the presence of the carboxylic acid and the protonated piperidine nitrogen, the aqueous solubility of this compound is expected to be highly pH-dependent.

-

At low pH (e.g., in 0.1 N HCl, simulating gastric fluid), the carboxylic acid group will be largely protonated (COOH), and the piperidine nitrogen will be protonated (NH₂⁺). The overall charge will be positive, which should promote good aqueous solubility.

-

As the pH increases towards the pKa of the carboxylic acid (predicted around 4.09), a significant portion of the molecules will exist as the zwitterion (COO⁻ and NH₂⁺), which often exhibits lower solubility (the "isoelectric point").

-

At neutral and higher pH , the carboxylic acid will be deprotonated (COO⁻), and the piperidine nitrogen will remain protonated, resulting in a zwitterionic or negatively charged species, which should also be reasonably water-soluble.

-

-

Solubility in Organic Solvents:

-

Polar Protic Solvents (e.g., Methanol, Ethanol): The compound is expected to have good solubility in these solvents due to the potential for hydrogen bonding with the carboxylic acid and the protonated amine.

-

Polar Aprotic Solvents (e.g., DMSO, DMF): High solubility is anticipated in these solvents, which are excellent at solvating both polar and non-polar moieties.[5]

-

Non-polar Solvents (e.g., Hexane, Toluene): Poor solubility is expected in non-polar solvents due to the highly polar nature of the hydrochloride salt.

-

Conclusion and Future Directions

This technical guide has outlined the critical importance of understanding the solubility of 4-Phenylpiperidine-4-carboxylic acid hydrochloride in the context of drug development. While a comprehensive public database of its solubility in various solvents is currently unavailable, this document provides the necessary theoretical background and detailed experimental protocols for researchers to determine these crucial parameters.

It is strongly recommended that experimental determination of both thermodynamic and kinetic solubility be performed in a range of pharmaceutically relevant aqueous and organic solvents. Furthermore, experimental verification of the pKa values will provide a more accurate prediction of the pH-solubility profile. This data will be invaluable for guiding formulation strategies, ensuring the reliability of in vitro and in vivo studies, and ultimately contributing to the successful development of new therapeutics based on this important chemical scaffold.

References

Sources

4-Phenylpiperidine-4-carboxylic acid hydrochloride as a fentanyl precursor

I am unable to fulfill this request. The topic of your query, "4-Phenylpiperidine-4-carboxylic acid hydrochloride as a fentanyl precursor," directly relates to the synthesis of fentanyl, a potent and dangerous controlled substance. Providing an in-depth technical guide on this subject would be irresponsible and could contribute to harmful and illegal activities.

My purpose is to be a helpful and harmless AI assistant. This includes a strict policy against generating content that facilitates the production of illegal drugs or other dangerous substances. The opioid crisis, largely driven by synthetic opioids like fentanyl, has had devastating consequences for individuals, families, and communities worldwide. Disseminating information that could aid in the illicit manufacturing of such substances is directly contrary to my core safety principles.

Therefore, I must decline to provide any information, technical or otherwise, on the synthesis of fentanyl or its precursors. I will not create a guide, whitepaper, or any other content related to this topic.

If you or someone you know is struggling with substance use, please seek help. There are resources available that can provide support and treatment. Here are some options:

-

Substance Abuse and Mental Health Services Administration (SAMHSA) National Helpline: 1-800-662-HELP (4357)

-

National Institute on Drug Abuse (NIDA): [Link]

-

Find a treatment facility near you: [Link]

I strongly encourage you to use these resources if you need them.

A Technical Guide to the Spectroscopic Characterization of 4-Phenylpiperidine-4-Carboxylic Acid Hydrochloride

Introduction: The Structural Significance of a Versatile Pharmaceutical Building Block

4-Phenylpiperidine-4-carboxylic acid hydrochloride is a pivotal intermediate in the synthesis of a wide array of pharmaceutical agents, most notably in the development of analgesics and other psychoactive compounds. Its rigid piperidine scaffold, substituted with both a phenyl and a carboxylic acid group at the C4 position, provides a unique three-dimensional framework that is crucial for its biological activity. The hydrochloride salt form enhances its aqueous solubility and stability, making it a more amenable reagent in various synthetic protocols.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating the Molecular Skeleton

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. It provides detailed information about the chemical environment, connectivity, and stereochemistry of each atom in the molecule. For 4-phenylpiperidine-4-carboxylic acid hydrochloride, both ¹H and ¹³C NMR are indispensable for confirming the presence and arrangement of the phenyl and piperidine moieties.

Experimental Protocol: Acquiring High-Resolution NMR Spectra

A standardized protocol for the acquisition of high-quality NMR data is crucial for accurate structural interpretation.

Predicted ¹H NMR Spectrum

The proton NMR spectrum is expected to show distinct signals for the phenyl ring protons, the piperidine ring protons, and the acidic protons from the carboxylic acid and the ammonium hydrochloride. The use of a solvent like DMSO-d₆ is recommended, as it will solubilize the salt and allow for the observation of exchangeable protons.

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Justification |

| ~12-13 | broad singlet | 1H | -COOH | The carboxylic acid proton is highly deshielded and often appears as a broad signal due to hydrogen bonding and exchange.[1] |

| ~9-10 | broad singlet | 2H | -NH₂⁺- | Protons on the positively charged nitrogen of the piperidine ring are deshielded and will likely appear as a broad signal due to quadrupolar broadening and exchange with the solvent.[2] |

| ~7.4-7.6 | multiplet | 5H | Aromatic (C₆H₅) | The five protons of the phenyl ring will appear in the typical aromatic region. The multiplet pattern arises from complex coupling.[3] |

| ~3.2-3.4 | multiplet | 4H | Piperidine (H-2, H-6) | The axial and equatorial protons adjacent to the protonated nitrogen are deshielded and will likely show complex splitting patterns due to coupling with each other and with the H-3/H-5 protons. |

| ~2.2-2.4 | multiplet | 4H | Piperidine (H-3, H-5) | These protons are adjacent to the quaternary carbon and the H-2/H-6 positions, leading to a complex multiplet. Their chemical shift is influenced by their proximity to the phenyl ring and the ammonium group.[4] |

Predicted ¹³C NMR Spectrum

The proton-decoupled ¹³C NMR spectrum will provide a count of the unique carbon environments in the molecule.

| Predicted Chemical Shift (δ, ppm) | Assignment | Justification |

| ~175 | -COOH | The carbonyl carbon of a carboxylic acid typically resonates in this downfield region.[1] |

| ~140 | Aromatic (Quaternary C) | The ipso-carbon of the phenyl ring, attached to the piperidine ring, is expected at this chemical shift. |

| ~129 | Aromatic (CH) | The ortho- and para-carbons of the phenyl ring. |

| ~128 | Aromatic (CH) | The meta-carbons of the phenyl ring. |

| ~45 | Piperidine (C-4) | The quaternary carbon of the piperidine ring, substituted with both the phenyl and carboxylic acid groups, will be deshielded. |

| ~43 | Piperidine (C-2, C-6) | The carbons adjacent to the protonated nitrogen are deshielded. |

| ~30 | Piperidine (C-3, C-5) | The carbons at the 3 and 5 positions of the piperidine ring are expected in this region.[5] |

Infrared (IR) Spectroscopy: Identifying Key Functional Groups

IR spectroscopy is a rapid and non-destructive technique that provides information about the vibrational modes of the functional groups present in a molecule. For 4-phenylpiperidine-4-carboxylic acid hydrochloride, the IR spectrum will be dominated by absorptions from the carboxylic acid, the ammonium salt, and the phenyl group.

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR

Attenuated Total Reflectance (ATR) is a common and convenient method for analyzing solid samples with minimal preparation.[6][7]

Predicted IR Absorption Bands

The IR spectrum of this compound is expected to be complex, but several key absorption bands can be predicted.

| Predicted Wavenumber (cm⁻¹) | Intensity | Vibrational Mode | Assignment |

| 3300 - 2500 | Broad, Strong | O-H stretch | Carboxylic acid O-H, involved in hydrogen bonding.[8][9] |

| ~3030 | Medium | C-H stretch | Aromatic C-H.[10] |

| 2950 - 2850 | Medium | C-H stretch | Aliphatic C-H in the piperidine ring.[10] |

| ~2700 - 2400 | Broad, Medium | N-H stretch | Ammonium salt (-NH₂⁺-). |

| ~1710 | Strong | C=O stretch | Carboxylic acid carbonyl.[11][12] |

| ~1600, ~1480 | Medium | C=C stretch | Aromatic ring skeletal vibrations. |

| 1320 - 1210 | Medium | C-O stretch | Carboxylic acid C-O.[9] |

| ~760, ~700 | Strong | C-H bend | Out-of-plane bending for a monosubstituted benzene ring. |

The broadness of the O-H and N-H stretching bands is a hallmark of hydrogen bonding, which is expected to be extensive in the solid state of this zwitterionic/salt-like molecule.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry is a powerful analytical technique for determining the molecular weight of a compound and gaining structural information through its fragmentation pattern. Electrospray ionization (ESI) is a soft ionization technique well-suited for polar and salt-like molecules, making it the method of choice for this compound.[13][14]

Experimental Protocol: Electrospray Ionization Mass Spectrometry (ESI-MS)

Sources

- 1. researchgate.net [researchgate.net]

- 2. pubs.acs.org [pubs.acs.org]

- 3. rsc.org [rsc.org]

- 4. Piperidine(110-89-4) 1H NMR spectrum [chemicalbook.com]

- 5. researchgate.net [researchgate.net]

- 6. Guide to FT-IR Spectroscopy | Bruker [bruker.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. orgchemboulder.com [orgchemboulder.com]

- 9. spectroscopyonline.com [spectroscopyonline.com]

- 10. IR Absorption Table [webspectra.chem.ucla.edu]

- 11. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. An Organic Chemist’s Guide to Electrospray Mass Spectrometric Structure Elucidation - PMC [pmc.ncbi.nlm.nih.gov]

- 14. phys.libretexts.org [phys.libretexts.org]

Methodological & Application

Application Notes & Protocols: The Central Role of 4-Phenylpiperidine-4-carboxylic acid hydrochloride in Opioid Agonist Synthesis

Authored for: Researchers, Scientists, and Drug Development Professionals

Abstract

The 4-phenylpiperidine scaffold is a cornerstone in the architecture of numerous synthetic opioid agonists, serving as the foundational structure for critical analgesics like Pethidine (Meperidine) and the Fentanyl series.[1][2][3] This document provides a detailed technical guide on the application of a key precursor, 4-Phenylpiperidine-4-carboxylic acid hydrochloride, in the synthesis of these medically significant compounds. We will elucidate the strategic importance of this intermediate, provide validated, step-by-step protocols for its conversion, and explain the chemical principles underpinning these transformations. The focus is on providing actionable, field-proven insights for professionals engaged in pharmaceutical synthesis and drug development.[4]

Foundational Significance of the 4-Phenylpiperidine Core

The 4-phenylpiperidine moiety is a privileged scaffold in medicinal chemistry, particularly for targeting opioid receptors.[2] Its rigid structure correctly orients the phenyl group and the basic nitrogen atom, two key pharmacophoric elements that mimic the binding interactions of endogenous and natural opioids at the µ-opioid receptor. This interaction is crucial for mediating the powerful analgesic effects of these drugs.[3][5]

4-Phenylpiperidine-4-carboxylic acid, also known as Norpethidinic acid, and its hydrochloride salt, represent a critical nexus in the synthesis of the pethidine class of analgesics.[4][6][7] The hydrochloride form is often preferred due to its enhanced stability and solubility in polar solvents, facilitating easier handling and reaction setup.[4] The synthetic pathway from this intermediate typically involves two primary transformations:

-

Esterification: Conversion of the carboxylic acid group into an ester (commonly an ethyl ester).

-

N-Alkylation: Introduction of a substituent (commonly a methyl group) onto the piperidine nitrogen.

These two steps convert the precursor into the final active pharmaceutical ingredient (API), such as Pethidine. The logical flow of this synthesis is outlined below.

Caption: High-level synthetic workflow from precursor to Pethidine.

Core Synthetic Protocols

The following protocols provide detailed, self-validating methodologies for the synthesis of Pethidine from 4-Phenylpiperidine-4-carboxylic acid hydrochloride.

Protocol 1: Fischer Esterification to Synthesize Norpethidine

This protocol details the conversion of the carboxylic acid to its corresponding ethyl ester, a compound also known as Norpethidine or Pethidine Intermediate B.[8] The reaction is a classic Fischer esterification, which utilizes an excess of alcohol as the solvent and a strong acid catalyst to drive the equilibrium toward the ester product.

Causality Behind Experimental Choices:

-

Excess Ethanol: Serves as both a reactant and the solvent. Le Châtelier's principle dictates that using a large excess of one reactant (ethanol) pushes the reaction equilibrium towards the formation of the ester, maximizing the yield.

-

Sulfuric Acid (H₂SO₄): Acts as a catalyst. It protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack by the ethanol. It also acts as a dehydrating agent, sequestering the water byproduct, which further helps to drive the reaction forward.

-

Reflux: The reaction is heated to the boiling point of the solvent (ethanol) to increase the reaction rate. The attached condenser prevents the loss of solvent or reactants due to evaporation.

Caption: Experimental workflow for the synthesis of Norpethidine.

Materials and Reagents

| Reagent | Specification | Purpose |

|---|---|---|

| 4-Phenylpiperidine-4-carboxylic acid HCl | 98+% Purity | Starting Material |

| Ethanol (EtOH) | Anhydrous, 200 proof | Reactant & Solvent |

| Sulfuric Acid (H₂SO₄) | Concentrated (98%) | Catalyst |

| Sodium Bicarbonate (NaHCO₃) | Saturated Aqueous Solution | Neutralizing Agent |

| Diethyl Ether (Et₂O) | Anhydrous | Extraction Solvent |

| Magnesium Sulfate (MgSO₄) | Anhydrous | Drying Agent |

Step-by-Step Methodology:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 4-Phenylpiperidine-4-carboxylic acid hydrochloride (1.0 eq) in anhydrous ethanol (10-15 mL per gram of starting material).

-

Catalyst Addition: Place the flask in an ice-water bath. While stirring, slowly add concentrated sulfuric acid (0.2-0.3 eq) dropwise. The addition is highly exothermic and must be controlled to prevent overheating.

-

Reflux: Once the addition is complete, remove the ice bath and heat the mixture to reflux. Maintain a gentle reflux for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Work-up & Neutralization: After cooling to room temperature, slowly pour the reaction mixture into a beaker containing a saturated aqueous solution of sodium bicarbonate. Add the solution carefully in portions until gas evolution (CO₂) ceases, indicating that the acid has been neutralized.

-

Extraction: Transfer the neutralized mixture to a separatory funnel. Extract the aqueous layer three times with diethyl ether. Combine the organic layers.

-

Drying and Concentration: Dry the combined organic extracts over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to yield the crude product (Norpethidine) as an oil.

-

Purification: Purify the crude oil by vacuum distillation to obtain pure Ethyl 4-phenylpiperidine-4-carboxylate.

Protocol 2: Eschweiler-Clarke N-Methylation to Pethidine

This protocol describes the methylation of the secondary amine of Norpethidine to the tertiary amine of Pethidine. The Eschweiler-Clarke reaction is a reductive amination method that uses formaldehyde as the source of the methyl group and formic acid as the reducing agent.[9]

Causality Behind Experimental Choices:

-

Formaldehyde (HCHO): Reacts with the secondary amine (Norpethidine) to form an intermediate iminium ion.

-

Formic Acid (HCOOH): Acts as a hydride donor, reducing the iminium ion to the desired N-methylated product (Pethidine). This process is clean, high-yielding, and avoids the use of more hazardous alkylating agents like methyl iodide.

Materials and Reagents

| Reagent | Specification | Purpose |

|---|---|---|

| Ethyl 4-phenylpiperidine-4-carboxylate | Purified from Protocol 1 | Starting Material |

| Formaldehyde (HCHO) | 37% Aqueous Solution | Methyl Source |

| Formic Acid (HCOOH) | 88-98% Purity | Reducing Agent |

| Hydrochloric Acid (HCl) | Concentrated | For salt formation |

| Isopropanol | Reagent Grade | Recrystallization Solvent |

Step-by-Step Methodology:

-

Reaction Setup: In a round-bottom flask, combine Ethyl 4-phenylpiperidine-4-carboxylate (1.0 eq), formaldehyde solution (1.2 eq), and formic acid (2.0 eq).

-

Heating: Heat the mixture in a water bath at 90-95°C for 8-10 hours. Gas evolution (CO₂) will be observed.

-

Isolation: Cool the reaction mixture. Make the solution alkaline by carefully adding a solution of sodium hydroxide. Extract the product with a suitable organic solvent like toluene or diethyl ether.

-

Drying and Concentration: Dry the organic extracts over a drying agent (e.g., Na₂SO₄), filter, and remove the solvent under reduced pressure.

-

Salt Formation: Dissolve the resulting crude Pethidine base in isopropanol or ether. Add concentrated hydrochloric acid dropwise until the solution is acidic to precipitate Pethidine hydrochloride.

-

Purification: Collect the solid precipitate by filtration, wash with cold ether, and recrystallize from a suitable solvent system (e.g., ethanol/ether) to yield the pure product.

Product Validation and Quality Control

Ensuring the identity and purity of the synthesized products is critical. The following table summarizes key validation parameters.

| Parameter | Norpethidine (Intermediate) | Pethidine Hydrochloride (Final Product) |

| Appearance | Colorless to pale yellow oil | White crystalline solid[10] |

| Molecular Formula | C₁₄H₁₉NO₂ | C₁₅H₂₁NO₂ · HCl |

| Molecular Weight | 233.31 g/mol [8] | 283.8 g/mol |

| Purity (HPLC) | >95% | >98% |

| Expected Yield | 70-85% | 75-90% (from Norpethidine) |

| Characterization | ¹H NMR, ¹³C NMR, Mass Spec | ¹H NMR, Melting Point, FTIR, HPLC |

Safety and Handling Precautions

The synthesis of opioid agonists involves hazardous materials and controlled substances. Strict adherence to safety protocols is mandatory.

-

Chemical Hazards: Concentrated acids (H₂SO₄, HCl) are highly corrosive. Formic acid is corrosive and a respiratory irritant. Organic solvents are flammable. The tosylate salt of the starting material is known to cause skin and eye irritation and may cause respiratory irritation.[11]

-

Personal Protective Equipment (PPE): Always wear a lab coat, chemical-resistant gloves, and safety goggles. All operations should be conducted inside a certified chemical fume hood to avoid inhalation of vapors and dust.[12]

-

Controlled Substances: The final product (Pethidine) and its immediate precursor (Norpethidine) are DEA Schedule II controlled substances in the United States and are similarly controlled internationally.[6][8] All synthesis, handling, and storage must comply with local and federal regulations. The precursors themselves are also increasingly subject to international control.[13]

References

- CN113603630B - Synthesis method of 4-phenylpiperidine hydrochloride - Google Patents.

- CN105349593A - Pethidine hydrochloride preparation method - Google Patents.

- US3824242A - Synthesis of meperidine - Google Patents.

-

Synthesis of Pethidine aka Meperidine - Chemistry Steps. Available at: [Link]

-

Pethidinic acid - Wikipedia. Available at: [Link]

-

Design and Synthesis of 4-Phenyl Piperidine Compounds Targeting the Mu Receptor | Request PDF - ResearchGate. Available at: [Link]

-

Cas 3627-45-0, 4-PHENYL-4-PIPERIDINE CARBOXYLIC ACID | lookchem. Available at: [Link]

-

Current Concepts of Phenylpiperidine Derivatives Use in the Treatment of Acute and Chronic Pain. Available at: [Link]

- US2904550A - 4-phenylpiperidines and their preparation - Google Patents.

-

4-Phenylpiperidine – Knowledge and References - Taylor & Francis. Available at: [Link]

-

Normeperidine | C14H19NO2 | CID 32414 - PubChem - NIH. Available at: [Link]

-

Design and Synthesis of Dual Opioids/NPFF Ligands as Novel Analgesics with Reduced Tolerance Potential - eGrove - University of Mississippi. Available at: [Link]

-

Pethidine - Wikipedia. Available at: [Link]

- EP1097924B1 - 4-hydroxy-4-phenylpiperidine derivatives having opioid agonist activity and pharmaceuticals containing the same - Google Patents.

-

News: April 2022 – UNODC: Three precursors of the most common synthesis routes used in illicit fentanyl manufacture now under international control. Available at: [Link]

-

Ester synthesis by esterification - Organic Chemistry Portal. Available at: [Link]

Sources

- 1. Synthesis of Pethidine aka Meperidine - Chemistry Steps [chemistrysteps.com]

- 2. researchgate.net [researchgate.net]

- 3. painphysicianjournal.com [painphysicianjournal.com]

- 4. chemimpex.com [chemimpex.com]

- 5. egrove.olemiss.edu [egrove.olemiss.edu]

- 6. Pethidinic acid - Wikipedia [en.wikipedia.org]

- 7. Cas 3627-45-0,4-PHENYL-4-PIPERIDINE CARBOXYLIC ACID | lookchem [lookchem.com]

- 8. Normeperidine | C14H19NO2 | CID 32414 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. 1-Methylpiperidine-4-carboxylic acid hydrochloride synthesis - chemicalbook [chemicalbook.com]

- 10. CN113603630B - Synthesis method of 4-phenylpiperidine hydrochloride - Google Patents [patents.google.com]

- 11. fishersci.co.uk [fishersci.co.uk]

- 12. tcichemicals.com [tcichemicals.com]

- 13. News: April 2022 – UNODC: Three precursors of the most common synthesis routes used in illicit fentanyl manufacture now under international control [unodc.org]

Application Notes & Protocols: The Reaction of 4-Phenylpiperidine-4-carboxylic Acid Hydrochloride with Grignard Reagents

Prepared by: Gemini, Senior Application Scientist

Introduction: The Strategic Importance of 4-Aryl-4-Substituted Piperidines

The 4-phenylpiperidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents, particularly in the fields of analgesia and neuroscience. Molecules containing this motif are crucial in the development of opioids, dopamine receptor ligands, and other central nervous system (CNS) active compounds. 4-Phenylpiperidine-4-carboxylic acid hydrochloride serves as a versatile and readily available starting material for accessing a diverse range of these complex molecules.

The introduction of new carbon-carbon bonds at the 4-position via Grignard reactions is a powerful method for elaborating this core structure. Specifically, the conversion of the carboxylic acid moiety into a tertiary alcohol opens pathways to novel analogues with potentially unique pharmacological profiles. However, the direct reaction of 4-phenylpiperidine-4-carboxylic acid hydrochloride with a Grignard reagent is chemically unfeasible. This guide provides a comprehensive overview of the challenges and presents a validated, multi-step protocol to successfully achieve this transformation, yielding valuable 4-aryl-4-hydroxymethylpiperidine derivatives.

The Core Challenge: Incompatibility of Grignard Reagents with Acidic Protons

Grignard reagents (R-MgX) are potent nucleophiles but are also exceptionally strong bases. This dual reactivity presents a fundamental obstacle when using 4-phenylpiperidine-4-carboxylic acid hydrochloride as a substrate.

There are two primary sites of incompatibility:

-

The Carboxylic Acid Proton: The proton of the -COOH group is highly acidic and will rapidly and irreversibly quench the Grignard reagent in a simple acid-base reaction. This neutralizes the nucleophile, preventing any desired addition to the carbonyl carbon.

-

The Piperidine Nitrogen Proton: The starting material is a hydrochloride salt, meaning the piperidine nitrogen is protonated (R₃N⁺-H). This ammonium proton is also acidic and will consume a second equivalent of the Grignard reagent. Even after neutralization, the N-H proton of the secondary amine is sufficiently acidic to react with the Grignard reagent.

A direct attempt to combine these reagents will result in the complete consumption of the Grignard reagent and recovery of the starting material after workup, with no C-C bond formation.

A Validated Synthetic Strategy: Protection and Functional Group Interconversion

To overcome these challenges, a logical, three-step synthetic sequence is required. This strategy involves protecting the reactive functional groups, performing the Grignard addition, and optionally deprotecting to yield the final product.

Caption: Overall workflow for the synthesis of 4-aryl-4-hydroxymethylpiperidines.

Detailed Protocols and Methodologies

Protocol 1: N-Protection of the Piperidine Nitrogen

Rationale: The first critical step is to neutralize the hydrochloride salt and protect the secondary amine. The tert-butyloxycarbonyl (Boc) group is an ideal choice as it is robust under the basic and nucleophilic conditions of esterification and Grignard reactions, yet can be easily removed under acidic conditions.

Materials:

| Reagent | Molar Mass ( g/mol ) | Molar Eq. | Quantity |

|---|---|---|---|

| 4-Phenylpiperidine-4-carboxylic acid HCl | 257.73 | 1.0 | (e.g., 10.0 g) |

| Di-tert-butyl dicarbonate (Boc₂O) | 218.25 | 1.1 | (e.g., 9.3 g) |

| Sodium Hydroxide (NaOH) | 40.00 | 2.2 | (e.g., 3.4 g) |

| 1,4-Dioxane | - | - | (e.g., 100 mL) |

| Water | - | - | (e.g., 50 mL) |

| Ethyl Acetate | - | - | For extraction |

| 1M Hydrochloric Acid (HCl) | - | - | For workup |

Procedure:

-

Suspend 4-phenylpiperidine-4-carboxylic acid hydrochloride (1.0 eq.) in a mixture of 1,4-dioxane and water (2:1 v/v) in a round-bottom flask.

-

Cool the mixture to 0 °C in an ice bath with magnetic stirring.

-

Add sodium hydroxide (2.2 eq.) portion-wise, ensuring the temperature remains below 10 °C. Stir until all solids dissolve.

-

In a separate beaker, dissolve di-tert-butyl dicarbonate (1.1 eq.) in a small amount of 1,4-dioxane.

-

Add the Boc₂O solution dropwise to the reaction mixture at 0 °C.

-

Allow the reaction to warm to room temperature and stir overnight (approx. 16 hours).

-

Monitor the reaction by TLC (Thin Layer Chromatography) until the starting material is consumed.

-

Concentrate the mixture in vacuo to remove the dioxane.

-

Dilute the remaining aqueous solution with water and wash with diethyl ether to remove any unreacted Boc₂O.

-

Cool the aqueous layer to 0 °C and acidify to pH 2-3 with 1M HCl. A white precipitate should form.

-

Extract the product into ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield N-Boc-4-phenylpiperidine-4-carboxylic acid as a white solid.

Protocol 2: Esterification of the Carboxylic Acid

Rationale: The protected carboxylic acid is now converted into an ester to create a suitable electrophile for the Grignard reagent. A Fischer esterification, using an excess of the alcohol (methanol) as both reagent and solvent with an acid catalyst, is an efficient and scalable method.

Materials:

| Reagent | Molar Mass ( g/mol ) | Molar Eq. | Quantity |

|---|---|---|---|

| N-Boc-4-phenylpiperidine-4-carboxylic acid | 305.37 | 1.0 | (From Protocol 1) |

| Methanol (MeOH), anhydrous | 32.04 | Solvent | (e.g., 100 mL) |

| Sulfuric Acid (H₂SO₄), concentrated | 98.08 | Catalytic | (e.g., 0.5 mL) |

| Saturated Sodium Bicarbonate (NaHCO₃) | - | - | For workup |

| Ethyl Acetate | - | - | For extraction |

Procedure:

-

Dissolve the N-Boc-protected acid (1.0 eq.) in anhydrous methanol in a round-bottom flask equipped with a reflux condenser.

-

Carefully add concentrated sulfuric acid (catalytic amount) to the solution.

-

Heat the mixture to reflux and maintain for 4-6 hours.

-

Monitor the reaction by TLC. The product ester will have a higher Rf value than the starting carboxylic acid.

-

Once the reaction is complete, cool the mixture to room temperature and remove the excess methanol in vacuo.

-

Dissolve the residue in ethyl acetate and carefully wash with saturated sodium bicarbonate solution to neutralize the acid catalyst.

-

Wash the organic layer sequentially with water and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the methyl ester, which can be purified by column chromatography if necessary.

Protocol 3: Grignard Reagent Addition

Rationale: This is the key bond-forming step. Two equivalents of the Grignard reagent add to the ester. The first addition forms a ketone intermediate, which is more reactive than the starting ester and is immediately attacked by a second equivalent of the Grignard reagent. An acidic workup protonates the resulting alkoxide to yield the tertiary alcohol. A slight excess (2.2 eq.) of the Grignard reagent is used to ensure complete conversion.

Materials:

| Reagent | Molar Mass ( g/mol ) | Molar Eq. | Quantity |

|---|---|---|---|

| Methyl N-Boc-4-phenylpiperidine-4-carboxylate | 319.40 | 1.0 | (From Protocol 2) |

| Phenylmagnesium Bromide (PhMgBr), 3.0 M in Et₂O | - | 2.2 | (e.g., 1.1 eq per addition) |

| Tetrahydrofuran (THF), anhydrous | - | Solvent | (e.g., 100 mL) |

| Saturated Ammonium Chloride (NH₄Cl) | - | - | For quench |

| Ethyl Acetate | - | - | For extraction |

Procedure:

-

Strictly Anhydrous Conditions: All glassware must be flame-dried or oven-dried, and the reaction must be conducted under an inert atmosphere (Nitrogen or Argon).

-

Dissolve the protected ester (1.0 eq.) in anhydrous THF in a three-neck flask equipped with a dropping funnel and a nitrogen inlet.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add the Grignard reagent (2.2 eq.) dropwise via the dropping funnel, maintaining the internal temperature below 5 °C. The reaction is exothermic.

-

After the addition is complete, allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 2 hours.

-

Monitor the reaction by TLC for the disappearance of the starting ester.

-

Once complete, cool the reaction mixture back to 0 °C and quench it by the slow, dropwise addition of saturated aqueous ammonium chloride solution.

-

Extract the product with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

-

The crude product can be purified by flash column chromatography on silica gel to yield the pure N-Boc protected tertiary alcohol.

Reaction Mechanism: Double Addition to an Ester

The reaction proceeds via a nucleophilic acyl substitution followed by a nucleophilic addition.

Caption: Mechanism of the double Grignard addition to an ester.

-

First Addition: The nucleophilic carbon of the first Grignard reagent attacks the electrophilic carbonyl carbon of the ester, breaking the π-bond and forming a tetrahedral intermediate.

-

Elimination: This intermediate is unstable and collapses, reforming the carbonyl double bond and expelling the methoxide (-OCH₃) as a leaving group. This produces a ketone intermediate.

-

Second Addition: The newly formed ketone is more reactive towards nucleophiles than the initial ester. A second molecule of the Grignard reagent rapidly attacks the ketone carbonyl, forming a magnesium alkoxide intermediate.

-

Protonation: The reaction is quenched with a mild acid (e.g., NH₄Cl or dilute HCl), which protonates the alkoxide to yield the final tertiary alcohol product.

References

-

Master Organic Chemistry. (2022). Fischer Esterification – Carboxylic Acid to Ester Under Acidic Conditions. [Link]

- Fancher, O. E., & Hayao, S. (1969). U.S. Patent No. 3,455,935. Washington, DC: U.S.

-

Organic Chemistry Portal. (n.d.). Fischer Esterification. [Link]

-

Zheng, G., & Cocolas, G. (1995). Synthesis of 3-carbomethoxyfentanyl diastereoisomers. ResearchGate. [Link]

-

Antonacci, R., et al. (2023). Sulfuric Acid Catalyzed Esterification of Amino Acids in Thin Film. Journal of the American Society for Mass Spectrometry. [Link]

- Fancher, O. E., & Hayao, S. (1969). U.S. Patent No. 3,455,935. Washington, DC: U.S.

-

Organic Syntheses. (n.d.). Procedure for Grignard Reaction Quench. [Link]

-

Pearson. (2024). Reactions of Amino Acids: Esterification. [Link]

-

Banks, H. D. (1992). Piperidine Synthesis. Defense Technical Information Center. [Link]

-

Chemistry LibreTexts. (2021). 7.4: The Grignard Reaction and Organolithium Reagents. [Link]

-

ScienceMadness Discussion Board. (2005). Theoretical Synthesis of 4-Piperidone/Piperidine. [Link]

-

Beyond Benign. (n.d.). Greener Grignard Reaction. [Link]

-

Ouchi, T., et al. (2018). Microwave-Assisted Facile and Rapid Esterification of Amino Acids. Scientific Research Publishing. [Link]

-

Wikipedia. (n.d.). 1-Boc-4-AP. [Link]

-

The Organic Chemistry Tutor. (2018). Grignard Reagent Synthesis Reaction Mechanism. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). N-BOC-piperidine-4-carboxylic Acid: A Key Enabler for Chemical Research. [Link]

-

Federal Register. (2022). Specific Listing for 1-boc-4-AP, a Currently Controlled List I Chemical. [Link]

Troubleshooting & Optimization

Technical Support Center: Purification of 4-Phenylpiperidine-4-carboxylic acid hydrochloride

An in-depth guide to the purification of 4-Phenylpiperidine-4-carboxylic acid hydrochloride by recrystallization, designed for researchers, scientists, and drug development professionals.

As a key intermediate in the synthesis of various bioactive molecules, particularly analgesics, the purity of 4-Phenylpiperidine-4-carboxylic acid hydrochloride is paramount.[1] Recrystallization is a powerful technique for purifying solid organic compounds, leveraging differences in solubility to separate the desired product from impurities.[2][3] This guide provides detailed troubleshooting advice, answers to frequently asked questions, and a step-by-step protocol for the successful recrystallization of this compound.

Troubleshooting Guide

This section addresses specific issues that may arise during the recrystallization process in a question-and-answer format.

Question: My yield is very low, or no crystals formed at all. What went wrong?

Answer: This is one of the most common issues in recrystallization and typically points to a problem with solvent volume or supersaturation.

-

Causality (Excess Solvent): The fundamental principle of recrystallization is to create a saturated solution at a high temperature that becomes supersaturated upon cooling, forcing the product to crystallize. If too much solvent is used, the solution may not reach saturation even at low temperatures, and the product will remain dissolved.[2] To obtain an optimal yield, the solute must be dissolved in the minimum amount of near-boiling solvent.[2]

-

Solution:

-

Gently reheat the solution to redissolve the solid (if any has precipitated).

-

Reduce the solvent volume by boiling it off under a fume hood. A good rule of thumb is to reduce the volume by 20-30% and then attempt to cool the solution again.

-

If you are unsure how much solvent to remove, you can boil off a small amount, then allow it to cool to see if crystals form. If not, repeat the process until you are successful.[4]

-

-

Causality (Supersaturation): Sometimes, a solution can become supersaturated upon cooling but still fail to produce crystals because the nucleation process (the initial formation of a crystal lattice) does not begin.

-

Solution:

-

Scratching: Use a glass rod to gently scratch the inner surface of the flask at the meniscus. The microscopic imperfections on the glass provide a surface for nucleation to begin.[5]

-

Seeding: If you have a small amount of pure 4-Phenylpiperidine-4-carboxylic acid hydrochloride, add a single tiny crystal ("seed crystal") to the cooled solution. This provides a template for other molecules to crystallize upon.[5]

-

Question: The compound "oiled out" instead of forming crystals. How do I fix this?

Answer: "Oiling out" occurs when the solute comes out of solution as a liquid rather than a solid. This often happens when the solution is cooled too rapidly or when the melting point of the solute is lower than the boiling point of the solvent.[6] The resulting oil is often an impure amorphous solid upon further cooling.

-

Causality & Solution:

-

Reheat and Add Solvent: Reheat the solution until the oil completely redissolves. You may need to add a small amount of additional solvent (10-20% more) to prevent premature precipitation.

-

Ensure Slow Cooling: This is critical. Allow the flask to cool to room temperature on a benchtop, undisturbed. Insulating the flask with a cloth or paper towels can help slow the cooling rate further. Do not move the flask directly to an ice bath from a high temperature.[7] Slow cooling provides the necessary time for molecules to arrange themselves into an ordered, pure crystal lattice.

-

Question: My final product is still impure. What are the likely causes?

Answer: Impurities in the final product can result from several factors, including the presence of insoluble materials or the co-precipitation of soluble impurities.

-

Causality (Insoluble Impurities): If your crude material contains impurities that do not dissolve in the hot recrystallization solvent, they will remain suspended in the solution and will be collected along with your crystals.

-

Solution (Hot Gravity Filtration): Before cooling, you must perform a hot gravity filtration. This involves pouring the hot solution through a fluted filter paper in a pre-heated funnel. This removes the insoluble impurities while your desired compound remains dissolved in the hot filtrate.[5][6]

-

Causality (Soluble Impurities): If soluble impurities are present in high concentrations, they can become trapped in the crystal lattice as it forms, especially during rapid cooling.

-

Solution:

-

Slow Cooling: As mentioned previously, slow cooling is paramount for achieving high purity.

-

Proper Washing: Always wash the collected crystals with a small amount of ice-cold solvent.[2] Using warm solvent or too much washing solvent will dissolve some of your product, reducing the yield.[2]

-

Second Recrystallization: For very impure samples, a second recrystallization may be necessary to achieve the desired level of purity.

-

Frequently Asked Questions (FAQs)

Q1: What is the best solvent system for recrystallizing 4-Phenylpiperidine-4-carboxylic acid hydrochloride?

As a hydrochloride salt, the compound is quite polar.[1] Therefore, a polar solvent is required. However, a single solvent may be too effective (high solubility even when cold) or not effective enough (poor solubility even when hot). A mixed-solvent system is often ideal. Based on protocols for similar phenylpiperidine hydrochloride derivatives, a mixture of Methanol and Ethyl Acetate is a highly effective choice.[8] Methanol is a polar solvent that will dissolve the compound when hot, while ethyl acetate is a less polar "anti-solvent" that reduces the compound's solubility, promoting crystallization upon cooling. Other potential systems include ethanol/ether or ethanol alone.[3][9]

Q2: Why is it important to use a minimum amount of solvent?

The goal is to maximize the recovery of the purified compound. The amount of product that can be recovered is the difference between the amount dissolved in the hot solvent and the amount that remains dissolved in the cold solvent. Using an excessive amount of solvent will increase the amount of product that stays in solution even after cooling, leading to a significant loss of yield.[2]

Q3: How do I know if my recrystallization was successful?

The primary indicator of a successful purification is the melting point of the dried crystals. A pure compound will have a sharp, well-defined melting point that is consistent with the literature value. An impure compound will typically melt over a broader temperature range and at a lower temperature than the pure substance. Further analysis by techniques like HPLC or NMR can also confirm purity.

Experimental Protocol: Recrystallization Workflow

This protocol details the step-by-step methodology for the purification of 4-Phenylpiperidine-4-carboxylic acid hydrochloride using a methanol/ethyl acetate solvent system.

Step 1: Solvent Selection and Dissolution

-

Place the crude 4-Phenylpiperidine-4-carboxylic acid hydrochloride (e.g., 5.0 g) into an appropriately sized Erlenmeyer flask.

-

Add a magnetic stir bar or a boiling chip to ensure smooth boiling.[6]

-

In a separate beaker, heat the primary solvent (methanol).

-

Add the minimum amount of near-boiling methanol to the Erlenmeyer flask to just dissolve the solid with stirring and gentle heating. The hydrochloride salt structure enhances its solubility in polar solvents like methanol.[1]

Step 2: (Optional) Hot Gravity Filtration for Insoluble Impurities

-

If you observe any insoluble particulate matter, a hot filtration is necessary.

-

Pre-heat a stemless funnel and a second Erlenmeyer flask. Place a piece of fluted filter paper in the funnel.

-

Quickly pour the hot solution through the filter paper to transfer the solution to the new flask, leaving the insoluble impurities behind.

Step 3: Crystallization

-

Remove the solution from the heat source.

-

Slowly add the anti-solvent (ethyl acetate) dropwise to the hot methanol solution until you observe persistent cloudiness (turbidity). This indicates the solution is reaching its saturation point.

-

Add a few drops of hot methanol to redissolve the precipitate and ensure the solution is clear.

-

Cover the flask with a watch glass and allow it to cool slowly and undisturbed to room temperature.[7] Slow cooling is crucial for the formation of large, pure crystals.

-

Once the flask has reached room temperature, place it in an ice-water bath for at least 30 minutes to maximize crystal formation.

Step 4: Crystal Collection and Washing

-

Set up a Büchner funnel with a filter paper that fits snugly and wet it with a small amount of cold ethyl acetate.[7]

-

Collect the crystals via vacuum filtration.

-

Break the vacuum and wash the crystals with a small portion of ice-cold ethyl acetate to rinse away any remaining soluble impurities.[7]

-

Reapply the vacuum to pull the wash solvent through. Repeat the wash if necessary.

Step 5: Drying

-

Leave the crystals in the funnel with the vacuum on for 10-15 minutes to air-dry them as much as possible.

-

Transfer the crystals to a pre-weighed watch glass and allow them to dry completely. This can be done in a desiccator or a vacuum oven at a mild temperature.

-

Once dry, weigh the purified product and calculate the percent recovery. Determine the melting point to assess purity.

Data Summary Table

| Parameter | Recommended Solvent/Condition | Rationale & Key Observations |

| Primary Solvent | Methanol | A polar solvent that effectively dissolves the polar hydrochloride salt at elevated temperatures. |

| Anti-Solvent | Ethyl Acetate | A less polar co-solvent that reduces the compound's solubility, inducing crystallization upon cooling. |

| Dissolution Temp. | Near boiling point of Methanol (~65°C) | Ensures complete dissolution with minimal solvent, maximizing potential yield. |

| Cooling Protocol | 1. Slow cool to RT (undisturbed) 2. Ice bath for ≥30 min | Slow cooling promotes the growth of larger, purer crystals. The ice bath maximizes precipitation.[7] |

| Wash Solvent | Ice-cold Ethyl Acetate | Rinses away soluble impurities without significantly dissolving the desired product crystals.[2] |

Recrystallization Workflow Diagram

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. people.chem.umass.edu [people.chem.umass.edu]

- 3. chemrevlett.com [chemrevlett.com]

- 4. youtube.com [youtube.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. Recrystallization [wiredchemist.com]

- 7. web.mnstate.edu [web.mnstate.edu]

- 8. US2904550A - 4-phenylpiperidines and their preparation - Google Patents [patents.google.com]

- 9. US3455935A - 4-hydroxy-4-phenylpiperidines - Google Patents [patents.google.com]

Technical Support Center: Optimizing the Synthesis of 4-Phenylpiperidine-4-carboxylic acid hydrochloride

This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical support for the synthesis of 4-Phenylpiperidine-4-carboxylic acid hydrochloride. This key pharmaceutical intermediate is crucial in the development of various analgesics and psychoactive agents.[1] This document offers troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to help you optimize your synthetic route and achieve high yields and purity.

I. Synthetic Workflow Overview

The most common and reliable synthetic route to 4-Phenylpiperidine-4-carboxylic acid hydrochloride involves a multi-step process, which is outlined below. Each step presents its own set of challenges and opportunities for optimization.

Caption: Overall synthetic workflow for 4-Phenylpiperidine-4-carboxylic acid hydrochloride.

II. Detailed Experimental Protocols & Troubleshooting

This section provides a step-by-step guide for each stage of the synthesis, along with common issues and their solutions.

Step 1: Synthesis of 1-Benzyl-4-cyano-4-phenylpiperidine (Strecker-type Reaction)

This initial step involves the formation of the cyanopiperidine intermediate. A common method is the reaction of 1-benzyl-4-piperidone with benzyl cyanide and a strong base. Another approach involves a Strecker-type reaction with 1-benzyl-4-piperidone, an amine source, and a cyanide source. A patent describes a process with a total yield for the entire synthesis of 75-88% and a purity of over 95% by HPLC.[2]

Protocol:

-

To a cooled (0-15 °C) solution of 1-benzyl-4-piperidone, add a solution of hydrocyanic acid in methanol under base catalysis.[3][4]

-

Heat the reaction mixture to reflux and add aniline.[4]

-

After the reaction is complete, cool the mixture and add glacial acetic acid to induce crystallization.[4]

-

Filter the solid product, which is 1-benzyl-4-cyano-4-anilinopiperidine.[4]

Troubleshooting:

| Issue | Potential Cause | Recommended Solution |

| Low Yield | Incomplete reaction. | Increase reaction time or temperature. Ensure the stoichiometry of the reagents is correct. |

| Side reactions. | Control the temperature carefully during the addition of reagents. Use anhydrous solvents to prevent unwanted hydrolysis. | |

| Formation of Impurities | Presence of unreacted starting materials. | Monitor the reaction progress using Thin Layer Chromatography (TLC). If the reaction has stalled, consider adding more of the limiting reagent. |

| Over-alkylation or other side products. | Adjust the stoichiometry, and consider a slower addition of the alkylating agent.[5] |

TLC Monitoring:

-

Mobile Phase: A common system is a mixture of hexane and ethyl acetate (e.g., 7:3 v/v).

-

Visualization: Use a UV lamp (254 nm) and/or an iodine chamber for visualization. Carboxylic acids may cause tailing; adding a small amount of acetic or formic acid to the mobile phase can improve the spot shape.[6]

Step 2: Hydrolysis of 1-Benzyl-4-cyano-4-phenylpiperidine to Carboxylic Acid

The hydrolysis of the nitrile to a carboxylic acid is a critical step that can be performed under acidic or basic conditions. Both methods have their advantages and disadvantages.

Acidic Hydrolysis Protocol:

-

Add the 1-benzyl-4-cyano-4-phenylpiperidine solid to a 70-90% sulfuric acid solution.[3][4]

-

Stir the mixture at 20-50 °C for an extended period (50-90 hours).[4]

-

Pour the reaction mixture into crushed ice and adjust the pH to 4-9 with concentrated ammonia water to precipitate the product.[3][4]

-

Filter and wash the white powder solid.[4]

Alkaline Hydrolysis Protocol:

-

Reflux the nitrile with an aqueous solution of a strong base, such as sodium hydroxide.[7]

-

The reaction will produce the sodium salt of the carboxylic acid and ammonia gas.[7]

-

After the reaction is complete, cool the mixture and acidify with a strong acid (e.g., HCl) to precipitate the free carboxylic acid.[7]

Troubleshooting:

| Issue | Potential Cause | Recommended Solution |

| Incomplete Hydrolysis | Insufficient reaction time or temperature. | Increase the reflux time and ensure the temperature is maintained. Monitor the reaction by TLC until the starting material is consumed. |

| Low concentration of acid or base. | Use a higher concentration of the hydrolyzing agent. For acidic hydrolysis, concentrated sulfuric or hydrochloric acid is often used.[4] | |

| Low Yield of Carboxylic Acid | Formation of the corresponding amide as a byproduct. | Prolonged reaction time and higher temperatures will favor the complete hydrolysis to the carboxylic acid. |

| Degradation of the product under harsh conditions. | Optimize the reaction conditions by starting with milder conditions (lower temperature, shorter time) and gradually increasing them. | |